molecular formula C28H29N3O4 B2539251 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 1111062-54-4

4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2539251
CAS No.: 1111062-54-4
M. Wt: 471.557
InChI Key: MXABBADALZUUCY-UHFFFAOYSA-N
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Description

4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodiazole ring, a pyrrolidinone ring, and multiple functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include various acids, bases, and solvents such as methanol and acetone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is unique due to its combination of a benzodiazole ring and a pyrrolidinone ring, along with multiple functional groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

The compound 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structural features, including a benzodiazole ring, a pyrrolidinone moiety, and various aromatic substituents, suggest diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C27H27N3O3C_{27}H_{27}N_{3}O_{3} with a molecular weight of approximately 441.5 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that may contribute to its biological activity.

Property Value
Molecular FormulaC27H27N3O3
Molecular Weight441.5 g/mol
IUPAC NameThis compound
InChI KeyUZKFYCHQPOCADG-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl group and the benzodiazole ring are likely critical for binding interactions, while the phenolic and pyrrolidinone groups may enhance the stability and specificity of these interactions. Further experimental validation is necessary to elucidate the precise mechanisms involved.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds containing hydroxyl groups are known to scavenge free radicals, potentially reducing oxidative stress.
  • Antimicrobial Properties : Some derivatives have shown activity against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain benzodiazole derivatives have been reported to inhibit inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into potential applications:

  • Anticancer Activity : A study on benzodiazole derivatives revealed that they can induce apoptosis in cancer cell lines through various pathways, including caspase activation and mitochondrial dysfunction.
    • Example Study : "Benzodiazole Derivatives as Antitumor Agents" (Journal of Medicinal Chemistry).
  • Neuroprotective Effects : Research has indicated that certain pyrrolidinone derivatives can protect neuronal cells from apoptosis induced by oxidative stress.
    • Example Study : "Neuroprotective Effects of Pyrrolidinone Derivatives" (European Journal of Pharmacology).
  • Enzyme Inhibition : Some studies have shown that related compounds can inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in inflammation and pain signaling.
    • Example Study : "Inhibition of COX Enzymes by Novel Benzodiazole Derivatives" (Biochemical Pharmacology).

Properties

IUPAC Name

4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-19-9-3-7-13-25(19)35-18-21(32)17-31-23-11-5-4-10-22(23)29-28(31)20-15-27(33)30(16-20)24-12-6-8-14-26(24)34-2/h3-14,20-21,32H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXABBADALZUUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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